molecular formula C31H32N6O3 B2659156 1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 887224-03-5

1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B2659156
CAS No.: 887224-03-5
M. Wt: 536.636
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is notable for its potential pharmacological properties, particularly in the fields of neuroprotection and anti-inflammatory activity. Its structure includes a triazoloquinazoline core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves multiple steps:

    Formation of the Triazoloquinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.

    Introduction of the Methoxyphenyl Group: This step can be achieved through electrophilic aromatic substitution or via coupling reactions using palladium catalysts.

    Final Assembly: The final compound is assembled by linking the triazoloquinazoline core with the piperazine and phenethyl groups through amide bond formation or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases and inflammatory conditions due to its neuroprotective and anti-inflammatory properties.

    Industry: The compound can be used in the development of new pharmaceuticals and as a precursor in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of 1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with receptors and enzymes involved in neuroprotection and inflammation, such as the NF-κB pathway and various neurotransmitter receptors.

    Pathways Involved: It modulates signaling pathways related to oxidative stress, apoptosis, and inflammation, thereby exerting its protective effects on neuronal cells.

Comparison with Similar Compounds

Similar Compounds

    Triazoloquinazolines: Other compounds in this class include various triazoloquinazoline derivatives with different substituents, which may have similar or distinct biological activities.

    Piperazine Derivatives: Compounds like 1-(2-methoxyphenyl)piperazine and its analogs are structurally related and may share some pharmacological properties.

Uniqueness

1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to interact with multiple biological targets and modulate various pathways makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N6O3/c1-40-27-14-8-7-13-26(27)34-19-21-35(22-20-34)29(38)16-15-28-32-33-31-36(18-17-23-9-3-2-4-10-23)30(39)24-11-5-6-12-25(24)37(28)31/h2-14H,15-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKBOXLLZBSHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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